Dinitrophenyl-4-aminobenzoylglutamate
Description
Dinitrophenyl-4-aminobenzoylglutamate is a synthetic compound characterized by a glutamate backbone conjugated to a 4-aminobenzoyl group and a dinitrophenyl (DNP) moiety. The DNP group is a strong electron-withdrawing substituent, which enhances the compound’s reactivity and interaction with biological systems, particularly in enzyme inhibition or substrate mimicry studies. This compound is often utilized in biochemical assays to study enzyme kinetics, protein interactions, and as a fluorescent or chromogenic probe due to its UV-visible absorption properties .
Properties
CAS No. |
52494-04-9 |
|---|---|
Molecular Formula |
C18H16N4O9 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2S)-2-[[4-(2,4-dinitroanilino)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H16N4O9/c23-16(24)8-7-14(18(26)27)20-17(25)10-1-3-11(4-2-10)19-13-6-5-12(21(28)29)9-15(13)22(30)31/h1-6,9,14,19H,7-8H2,(H,20,25)(H,23,24)(H,26,27)/t14-/m0/s1 |
InChI Key |
ZJBJMLQWZNQFFE-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinitrophenyl-4-aminobenzoylglutamate typically involves multiple steps, starting with the nitration of phenol to produce dinitrophenol. This is followed by the coupling of dinitrophenol with aminobenzoylglutamate under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dinitrophenyl-4-aminobenzoylglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles replace the nitro groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with different oxidation states, while reduction can produce amino-substituted derivatives.
Scientific Research Applications
Dinitrophenyl-4-aminobenzoylglutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical techniques.
Biology: The compound is employed in studies involving protein labeling and detection, as it can form stable conjugates with proteins.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Dinitrophenyl-4-aminobenzoylglutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative phosphorylation, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogues
| Compound | Functional Groups | Solubility (Water) | Key Applications |
|---|---|---|---|
| This compound | DNP, 4-aminobenzoyl, glutamate | Moderate | Enzyme inhibition, UV probes |
| 4-Nitrobenzylamine | Nitro, benzylamine | Low | Nitroaromatic interaction studies |
| 4-Aminobenzoic Acid | Amino, carboxylic acid | High | Folate synthesis, metabolic studies |
| 4-Aminobenzamide | Amino, amide | Moderate | Hydrogen-bonding studies |
| 4-Aminobenzoylglutamate | 4-aminobenzoyl, glutamate | High | Substrate for folate enzymes |
Research Findings
- Enzyme Inhibition: this compound exhibits stronger inhibition of dihydrofolate reductase (DHFR) compared to 4-aminobenzoic acid, due to the DNP group’s electron-withdrawing effects stabilizing enzyme-ligand interactions .
- UV Absorption : The compound’s λmax at 360 nm (attributed to the DNP group) is distinct from simpler nitroaromatics like 4-nitrobenzylamine (λmax ~ 260 nm), enabling its use in spectrophotometric assays .
- Solubility Limitations: Unlike 4-aminobenzoylglutamate, the DNP group reduces aqueous solubility, necessitating organic-aqueous solvent mixtures for experimental use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
